1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea
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Overview
Description
The compound “US9650366, 12” is a small molecular drug known for its inhibitory effects on protein kinases. It is also referred to as BDBM308061 and SCHEMBL17669987
Preparation Methods
The synthetic routes and reaction conditions for “US9650366, 12” involve several steps. The preparation method typically includes the use of poly-Glu-Tyr (4:1) in biochemical kinase assays . Industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that large-scale synthesis would follow similar protocols with optimization for yield and purity.
Chemical Reactions Analysis
“US9650366, 12” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include biochemical kinase assays performed in 96 well microtiter plates . The major products formed from these reactions are typically the result of kinase inhibition, which is the primary function of this compound.
Scientific Research Applications
The compound “US9650366, 12” has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of “US9650366, 12” involves the inhibition of protein kinases, specifically targeting tyrosine-protein kinase EIF2AK2 (p68) . This inhibition disrupts the signaling pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for diseases characterized by abnormal kinase activity .
Comparison with Similar Compounds
“US9650366, 12” can be compared with other kinase inhibitors, such as:
BDBM308061: Another kinase inhibitor with similar inhibitory effects.
SCHEMBL17669987: A compound with comparable molecular structure and function.
The uniqueness of “US9650366, 12” lies in its specific inhibitory activity and the pathways it targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H19F4N7O2 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea |
InChI |
InChI=1S/C25H19F4N7O2/c26-21-9-6-19(25(27,28)29)13-22(21)32-24(38)31-20-7-4-16(5-8-20)2-3-17-12-18(15-30-14-17)23-33-35-36(34-23)10-1-11-37/h4-9,12-15,37H,1,10-11H2,(H2,31,32,38) |
InChI Key |
LOBSULBGQKFHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CN=C2)C3=NN(N=N3)CCCO)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
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